molecular formula C9H16ClNO2 B2817526 Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride CAS No. 2361666-38-6

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

Cat. No.: B2817526
CAS No.: 2361666-38-6
M. Wt: 205.68
InChI Key: NBDKPYVLGBKSSN-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride” is a complex organic compound. It likely contains a bicyclohexane group, which is a type of cycloalkane with two three-membered rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as bicyclo[3.1.0]hexanes, have been synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .

Scientific Research Applications

Neuroprotective Drug Development

  • Radiolabeling and Biodistribution : A study by Yu et al. (2003) focused on a potential neuroprotective drug, labeled with C-11 for Positron Emission Tomography (PET) studies, showing its ability to pass the brain-blood barrier and accumulate in the cortical brain areas, indicating potential for neuroprotective applications.

Medicinal Chemistry Building Blocks

  • Chiral Bicyclohexene Amino Acid Derivatives : Stadler (2015) developed a synthesis of novel, chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives, highlighting their utility as building blocks in medicinal chemistry due to their stereo- and regioselective properties (Stadler, 2015).

Polymer Chemistry

  • Polymerization of Cyclic Monomers : Research by Moszner et al. (2003) explored the radical homopolymerization of a related compound, leading to a polymer with desirable physical properties, such as a high glass transition temperature, indicating potential applications in polymer chemistry (Moszner et al., 2003).

Molecular Rearrangements and Synthesis Techniques

  • Synthesis and Rearrangements : A variety of studies have focused on the synthesis and rearrangement of related bicyclic systems, showcasing the versatility of these compounds in organic synthesis. For example, research by Brook and Brophy (1985) detailed the conversion of bicyclo[3.1.0]hexan-2-one into various amides and esters, demonstrating the utility of these reactions in creating structurally diverse compounds (Brook & Brophy, 1985).

Properties

IUPAC Name

methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKPYVLGBKSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2CC2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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